molecular formula C8H14O3 B043111 Ethyl 3-oxohexanoate CAS No. 3249-68-1

Ethyl 3-oxohexanoate

Cat. No. B043111
CAS RN: 3249-68-1
M. Wt: 158.19 g/mol
InChI Key: KQWWVLVLVYYYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387747

Procedure details

176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) are dissolved in 550 ml of dichloromethane and 188 ml of pyridine; the mixture is cooled to 5° C. with a bath of water and ice and 133 ml of butyryl chloride are added dropwise. When the addition is complete, the mixture is stirred for three hours at room temperature. The solution is washed with a dilute solution of hydrochloric acid, dried over magnesium sulfate and evaporated under vacuum to give an oil. This oil is dissolved in 700 ml of ethanol and the mixture is refluxed for six hours. The ethanol is evaporated off under vacuum and the residue obtained is distilled to give 145.4 g of ethyl 3-oxohexanoate in the form of an oil.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
188 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.O.[C:12](Cl)(=O)[CH2:13][CH2:14]C>ClCCl.N1C=CC=CC=1.C(O)C>[O:9]=[C:4]([CH2:12][CH2:13][CH3:14])[CH2:5][C:6]([O:7][CH2:2][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
550 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
133 mL
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Three
Name
Quantity
188 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
ADDITION
Type
ADDITION
Details
When the addition
WASH
Type
WASH
Details
The solution is washed with a dilute solution of hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
the residue obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 145.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.